molecular formula C7H14ClNO2 B130500 N-Boc-2-chloroethylamine CAS No. 71999-74-1

N-Boc-2-chloroethylamine

Cat. No.: B130500
CAS No.: 71999-74-1
M. Wt: 179.64 g/mol
InChI Key: VACLTXTYDFLHJW-UHFFFAOYSA-N
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Description

N-Boc-2-chloroethylamine, also known as tert-butyl N-(2-chloroethyl)carbamate, is an organic compound with the molecular formula C₇H₁₄ClNO₂. It is a colorless to yellow liquid or semi-solid with a characteristic odor. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

N-Boc-2-chloroethylamine, also known as tert-butyl 2-chloroethylcarbamate , is primarily used as a reagent in organic synthesis .

Mode of Action

The primary role of this compound in organic synthesis is as a protecting group for amines . The Boc (tert-butyloxycarbonyl) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . This compound can react with amines to form a carbamate, protecting the amine from further reactions . The Boc group can then be removed under acidic conditions when the protection is no longer needed .

Biochemical Pathways

Instead, it is used in the laboratory to facilitate the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds .

Result of Action

The primary result of this compound’s action is the protection of an amine group during organic synthesis . This allows chemists to perform reactions on other parts of the molecule without affecting the amine. Once the other reactions are complete, the Boc group can be removed to reveal the original amine .

Action Environment

The action of this compound is highly dependent on the reaction conditions. For example, the addition of the Boc group to an amine typically requires a base and an organic solvent . The removal of the Boc group, on the other hand, requires acidic conditions . Temperature, solvent, and the presence of other reactants can all influence the efficiency and selectivity of these reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-2-chloroethylamine is typically synthesized through the reaction of 2-chloroethylamine hydrochloride with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for about 24 hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and purification steps to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-chloroethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives of this compound.

    Deprotection Reactions: 2-chloroethylamine.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-aminoethyl)carbamate
  • tert-Butyl ethylcarbamate
  • N-Boc-1,3-diaminopropane hydrochloride

Uniqueness

N-Boc-2-chloroethylamine is unique due to its specific structure, which combines the Boc protecting group with a chloroethyl moiety. This combination allows for selective reactions and transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACLTXTYDFLHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396531
Record name N-Boc-2-chloroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71999-74-1
Record name N-Boc-2-chloroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-Butoxycarbonyl)amino]-2-chloroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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